molecular formula C11H10N2O2S B14881465 (E)-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide

(E)-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide

Cat. No.: B14881465
M. Wt: 234.28 g/mol
InChI Key: WXHNWRSVJRWAET-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide is an organic compound that features both furan and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a furan derivative.

    Introduction of the thiazole ring: The thiazole ring can be introduced via a cyclization reaction involving a suitable thioamide and a halogenated precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form corresponding amines.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings could play a role in binding to these targets through various non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(thiazol-2-yl)acrylamide: Lacks the methyl group on the thiazole ring.

    (E)-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)propionamide: Has a propionamide group instead of an acrylamide group.

Uniqueness

(E)-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide is unique due to the presence of both furan and thiazole rings, which can confer distinct chemical and biological properties. The specific substitution pattern on the thiazole ring (methyl group) may also influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C11H10N2O2S/c1-8-7-12-11(16-8)13-10(14)5-4-9-3-2-6-15-9/h2-7H,1H3,(H,12,13,14)/b5-4+

InChI Key

WXHNWRSVJRWAET-SNAWJCMRSA-N

Isomeric SMILES

CC1=CN=C(S1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC1=CN=C(S1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.